An In-depth Technical Guide to 4-(6-Isocyanatopyridin-2-yl)morpholine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(6-Isocyanatopyridin-2-yl)morpholine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(6-isocyanatopyridin-2-yl)morpholine. As a niche chemical intermediate, this compound merges the reactive isocyanate functionality with the privileged morpholine and pyridine scaffolds, suggesting significant potential in medicinal chemistry, drug discovery, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights and practical methodologies. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive framework.
Introduction: A Molecule of Strategic Importance
4-(6-Isocyanatopyridin-2-yl)morpholine is a heterocyclic compound that presents a compelling trifecta of functional groups, each contributing to its unique chemical profile and potential utility.
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The Pyridine Ring: A cornerstone in medicinal chemistry, the pyridine scaffold is a bioisostere of a phenyl ring but with the added advantage of improved water solubility and the ability to act as a hydrogen bond acceptor.[1][2] Its presence in numerous FDA-approved drugs highlights its role in tuning pharmacokinetic properties and binding interactions.[3][4]
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The Morpholine Moiety: Often incorporated into drug candidates to enhance desirable properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[5] The morpholine ring is a versatile scaffold that can improve a compound's ADME (absorption, distribution, metabolism, and excretion) characteristics.
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The Isocyanate Group: A highly reactive electrophilic functional group (-N=C=O) that readily undergoes nucleophilic attack.[6] This reactivity is the cornerstone of polyurethane chemistry and is widely exploited in the synthesis of ureas, carbamates, and other derivatives, making it a powerful tool for covalent modification and linker chemistry.
The strategic combination of these three moieties in a single molecule makes 4-(6-isocyanatopyridin-2-yl)morpholine a valuable building block for creating complex molecular architectures with potential biological activity.[4][7]
Physicochemical and Spectroscopic Properties
While specific experimental data for 4-(6-isocyanatopyridin-2-yl)morpholine (CAS Number: 884507-15-7) is not widely published, we can predict its properties based on its constituent parts and data from its isomer, 4-(4-isocyanatopyridin-2-yl)morpholine (CAS Number: 876316-43-7).[][9][10]
Table 1: Predicted and Analogous Physicochemical Properties
| Property | Predicted/Analogous Value | Rationale and Commentary |
| Molecular Formula | C₁₀H₁₁N₃O₂ | Calculated from the chemical structure. |
| Molecular Weight | 205.22 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Isomers and similar aromatic isocyanates are often solids. |
| Melting Point | > 67 °C | The isomer 4-(4-isocyanatopyridin-2-yl)morpholine has a reported melting point of 67 °C. Positional differences may slightly alter this value.[10] |
| Boiling Point | > 380 °C (at 760 mmHg) | The isomer has a reported boiling point of 382.8 °C. High boiling points are characteristic of such structures.[10] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF). Limited solubility in water, but will react. | The morpholine group may confer some aqueous solubility, but the isocyanate group will readily react with water.[11] |
| Stability | Moisture-sensitive. Thermally labile at elevated temperatures. | Isocyanates are highly susceptible to hydrolysis. Thermal degradation can occur, potentially leading to polymerization or decomposition.[12][13] |
Spectroscopic Signature
Predicting the spectroscopic characteristics is crucial for reaction monitoring and product characterization.
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Infrared (IR) Spectroscopy: The most prominent and diagnostic feature will be a strong, sharp absorption band in the region of 2250-2280 cm⁻¹ , characteristic of the N=C=O stretching vibration of the isocyanate group.[14][15] Other expected signals include C-H stretching from the aromatic and aliphatic systems, C=N and C=C stretching from the pyridine ring, and C-O-C stretching from the morpholine ether linkage.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Protons on the pyridine ring will appear in the aromatic region (δ 6.5-8.5 ppm). The morpholine protons will be observed as two distinct multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the protons adjacent to the nitrogen and oxygen atoms.
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¹³C NMR: The isocyanate carbon will have a characteristic chemical shift in the range of δ 120-135 ppm .[14] Carbons of the pyridine ring will resonate in the aromatic region, while the morpholine carbons will appear in the aliphatic region.
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Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) would likely show the molecular ion peak [M]⁺ or [M+H]⁺ at m/z 205.22. Common fragmentation patterns for morpholine-containing compounds involve the loss of the morpholine unit or fragments thereof.[16][17][18]
Synthesis and Reaction Mechanisms
The synthesis of 4-(6-isocyanatopyridin-2-yl)morpholine would most logically proceed from its corresponding amine precursor, 6-morpholinopyridin-2-amine.
Proposed Synthetic Pathway
The conversion of an amine to an isocyanate is typically achieved through phosgenation, using phosgene (COCl₂) or a safer phosgene equivalent like triphosgene or diphosgene.
Diagram 1: Proposed Synthesis of 4-(6-Isocyanatopyridin-2-yl)morpholine
Caption: Proposed multi-step synthesis pathway.
Detailed Experimental Protocol (Predictive)
CAUTION: This protocol involves highly toxic reagents and should only be performed by trained personnel in a certified fume hood with appropriate personal protective equipment.
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Synthesis of 6-Morpholinopyridin-2-amine (Precursor):
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Step A: Synthesis of 2-Chloro-6-morpholinopyridine: To a solution of 2,6-dichloropyridine in an appropriate solvent such as DMF, add morpholine and a base (e.g., potassium carbonate). Heat the reaction mixture to facilitate the nucleophilic aromatic substitution. Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup and purify the product by column chromatography or recrystallization.
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Step B: Amination: The resulting 2-chloro-6-morpholinopyridine can be converted to the amine via several methods, such as a Buchwald-Hartwig amination using an ammonia surrogate or direct amination under high pressure and temperature with a suitable catalyst.
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Synthesis of 4-(6-Isocyanatopyridin-2-yl)morpholine:
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Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 6-morpholinopyridin-2-amine in an inert, anhydrous solvent such as toluene.
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Phosgenation: Cool the solution in an ice bath. Slowly add a solution of phosgene (or a triphosgene solution with a catalytic amount of an activating agent) to the stirred amine solution.
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Reaction: Allow the reaction to warm to room temperature and then heat gently (e.g., to 80-100 °C) to ensure complete conversion and removal of HCl gas (which should be scrubbed through a basic solution).
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Work-up: After the reaction is complete (monitored by IR spectroscopy for the disappearance of the amine N-H stretch and appearance of the N=C=O stretch), carefully remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization, taking care to avoid exposure to moisture.
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Reactivity and Chemical Behavior
The reactivity of 4-(6-isocyanatopyridin-2-yl)morpholine is dominated by the highly electrophilic carbon atom of the isocyanate group.
Reactions with Nucleophiles
The isocyanate group will readily react with a wide range of nucleophiles.[19] An electron-withdrawing group on the aromatic ring, such as the pyridine nitrogen, generally increases the electrophilicity of the isocyanate carbon, enhancing its reactivity.[6]
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With Alcohols: Forms stable urethane (carbamate) linkages. This is the fundamental reaction for polyurethane synthesis.[20]
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With Amines: Reacts to form urea derivatives. This reaction is typically very fast and is a common method for creating covalent linkages in bioconjugation and materials science.
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With Water: Hydrolyzes to form an unstable carbamic acid, which then decarboxylates to yield the corresponding amine (6-morpholinopyridin-2-amine) and carbon dioxide gas. This reaction is a critical consideration for storage and handling.
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